molecular formula C17H18ClN3O2 B5549118 5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B5549118
M. Wt: 331.8 g/mol
InChI Key: UYJCRCRDSVIYIZ-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an azepane ring, a chlorophenoxy group, an oxazole ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the azepane and chlorophenoxy groups. The final step usually involves the formation of the carbonitrile group under controlled conditions. Specific reagents and catalysts are used at each stage to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Advanced techniques such as automated synthesis and high-throughput screening may also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the carbonitrile group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the areas of antimicrobial and anticancer research.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Azepan-1-yl)-4-chlorophthalazine
  • 6-(Azepan-1-yl)-5-chloropyridine-3-carboxylic acid
  • Tolazamide

Uniqueness

Compared to similar compounds, 5-(Azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups. This structural diversity allows for a broader range of chemical reactions and potential applications. Additionally, the presence of the oxazole ring and carbonitrile group provides distinct chemical properties that are not found in many other compounds.

Properties

IUPAC Name

5-(azepan-1-yl)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-13-6-5-7-14(10-13)22-12-16-20-15(11-19)17(23-16)21-8-3-1-2-4-9-21/h5-7,10H,1-4,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJCRCRDSVIYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)COC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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